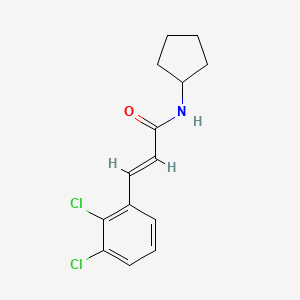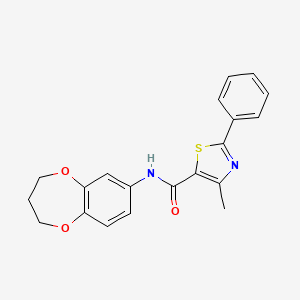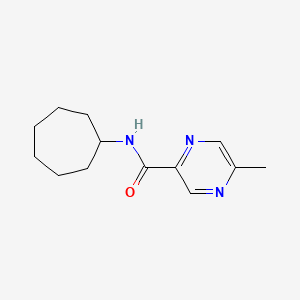
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide is a synthetic compound that has gained interest in scientific research due to its potential biological and medicinal properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as topoisomerase II and histone deacetylase. It has also been suggested that this compound modulates the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and reduces inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide in lab experiments is its high yield and purity. This compound can be synthesized using a simple and efficient method, and is readily available for research purposes. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the interpretation of experimental results. Therefore, careful consideration should be given to the appropriate concentration and duration of treatment in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases in clinical trials. Another direction is to explore its mechanism of action and identify its molecular targets using advanced techniques such as proteomics and genomics. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for various biomedical applications.
Synthesemethoden
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 2-propen-1-amine and 2-mercapto-N-phenylbenzamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide has been studied for its potential biological and medicinal properties. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer’s disease.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS2/c1-2-9-18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h2-8H,1,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNFURNSSHWMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-prop-2-enylsulfanylphenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)


![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)


![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)

![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
